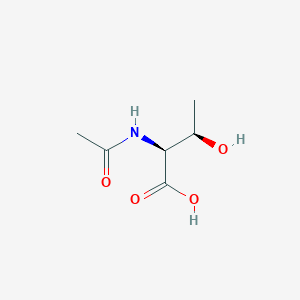
N-Acetyl-3,5-dinitro-l-tyrosine
Vue d'ensemble
Description
N-Acetyl-3,5-dinitro-L-tyrosine is a chemical compound with the empirical formula C11H11N3O8 . It has a molecular weight of 313.22 .
Molecular Structure Analysis
The molecular structure of N-Acetyl-3,5-dinitro-L-tyrosine can be represented by the SMILES string: [H] [C@@] (Cc1cc (c (O)c (c1) [N+] ( [O-])=O) [N+] ( [O-])=O) (NC ©=O)C (O)=O .Physical And Chemical Properties Analysis
N-Acetyl-3,5-dinitro-L-tyrosine is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Chemical Influences on Tyrosine Phosphorylation : N-Acetyl-3,5-dinitro-l-tyrosine is used in studying the chemistry of biological tyrosine phosphorylation. The research found that the reactivity of tyrosine decreases with certain modifications, suggesting that the ionization of the tyrosyl hydroxyl group affects both chemical and enzymatic reactivities in acylation reactions (Martin, Wu, Jakes, & Graves, 1990).
AMPA Receptor Antagonists : This compound has been used in the synthesis of enantiomers that are AMPA receptor antagonists. The research showed differential binding with AMPA receptors, indicating its potential in neurological studies (Sun, Slavica, Uretsky, Wallace, Shams, Weinstein, Miller, & Miller, 1998).
Protein Modification and RNA-Protein Interactions : N-Acetyl-3,5-dinitro-l-tyrosine has been utilized in selective protein modification to study RNA-protein interactions. This approach provides tools for postsynthetic peptide modification and introducing biophysical probes for structural and functional analysis of proteins (Tamilarasu, Zhang, Hwang, & Rana, 2001).
Nitrating and Chlorinating Species Formation : The compound's reaction with hypochlorous acid forms reactive species capable of nitrating phenolic substrates like tyrosine. This indicates its role in inflammation-mediated protein modification and tissue injury, suggesting an additional mechanism of tyrosine nitration independent of peroxynitrite (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).
Aminotransferase Activity : N-Acetyl-3,5-dinitro-l-tyrosine is used to study aminotransferase activities in rabbit organs. It helps understand the enzyme specificity and its role in metabolic pathways (Soffer, Hechtman, & Savage, 1973).
Nuclear Magnetic Resonance Studies : This compound is used in studying enzyme-substrate reactions at equilibrium via nuclear magnetic resonance, aiding in understanding the structural and functional aspects of enzymes and substrates (Robillard, Shaw, & Shulman, 1974).
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKZKLOBRPCKTF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021071 | |
| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-3,5-dinitro-l-tyrosine | |
CAS RN |
20767-00-4 | |
| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















